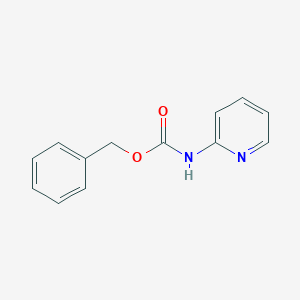

Carbamic acid, 2-pyridinyl-, phenylmethyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Carbamic acid, 2-pyridinyl-, phenylmethyl ester, also known as carbaryl, is a widely used insecticide and pesticide. It is a white crystalline solid that is soluble in water and has a molecular weight of 201.23 g/mol. Carbaryl has been used for over 50 years to control pests in agriculture, forestry, and domestic settings.

Safety and Hazards

Wirkmechanismus

Target of Action

For instance, benzyl benzoate, a compound with a similar structure, is lethal to certain parasites, indicating its potential interaction with biological targets specific to these organisms .

Mode of Action

For example, benzyl benzoate exerts toxic effects on the nervous system of parasites, resulting in their death .

Biochemical Pathways

Compounds with similar structures, such as pyridine-2-carboxylic acid, have been used as catalysts in the synthesis of other compounds, indicating their potential role in various biochemical reactions .

Pharmacokinetics

The pharmacokinetics of nanoparticles, which could potentially be used for the delivery of such compounds, suggest that factors such as size, shape, surface properties, and composition can significantly impact their bioavailability .

Result of Action

Derivatives of n-benzyl pyridine-2-one have been shown to improve memory in mice by inhibiting scopolamine-induced acetylcholinesterase activity, oxidative and nitrosative stress, and improving locomotor activity and muscle grip strength .

Biochemische Analyse

Biochemical Properties

Benzyl N-pyridin-2-ylcarbamate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to increased levels of acetylcholine, which can enhance cholinergic signaling. Additionally, benzyl N-pyridin-2-ylcarbamate interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

Benzyl N-pyridin-2-ylcarbamate exerts various effects on different cell types and cellular processes. In neuronal cells, it has been observed to enhance cognitive function by increasing acetylcholine levels through acetylcholinesterase inhibition . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, benzyl N-pyridin-2-ylcarbamate affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes related to oxidative stress and inflammation .

Molecular Mechanism

The molecular mechanism of action of benzyl N-pyridin-2-ylcarbamate involves its binding interactions with biomolecules and enzyme inhibition. By binding to the active site of acetylcholinesterase, it prevents the breakdown of acetylcholine, resulting in increased cholinergic signaling . Additionally, benzyl N-pyridin-2-ylcarbamate can interact with other enzymes, such as superoxide dismutase and catalase, modulating their activity and contributing to its antioxidant effects . These interactions lead to changes in gene expression and cellular metabolism, ultimately influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzyl N-pyridin-2-ylcarbamate have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that benzyl N-pyridin-2-ylcarbamate can have sustained effects on cellular function, including prolonged enhancement of cognitive function and antioxidant activity . Its effects may diminish over time due to metabolic degradation and cellular adaptation.

Dosage Effects in Animal Models

The effects of benzyl N-pyridin-2-ylcarbamate vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and reduce oxidative stress without significant adverse effects . At higher doses, benzyl N-pyridin-2-ylcarbamate can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential adverse effects.

Metabolic Pathways

Benzyl N-pyridin-2-ylcarbamate is involved in various metabolic pathways, including those related to its degradation and detoxification. It is metabolized by liver enzymes, such as cytochrome P450, into metabolites that are further processed and excreted . The compound can also influence metabolic flux by modulating the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, benzyl N-pyridin-2-ylcarbamate is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or active transport mechanisms . Once inside the cell, benzyl N-pyridin-2-ylcarbamate can bind to intracellular proteins, influencing its localization and accumulation . These interactions can affect the compound’s bioavailability and overall efficacy.

Subcellular Localization

The subcellular localization of benzyl N-pyridin-2-ylcarbamate is influenced by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and exert its effects . The compound’s activity and function can be modulated by its localization within specific cellular compartments, highlighting the importance of understanding its subcellular distribution.

Eigenschaften

IUPAC Name |

benzyl N-pyridin-2-ylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2/c16-13(15-12-8-4-5-9-14-12)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCHDIQIXOALAIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50307334 |

Source

|

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105892-47-5 |

Source

|

| Record name | Carbamic acid, 2-pyridinyl-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50307334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2,3,4-Tetrahydrocyclopenta[b]indole-7-carboxylic acid](/img/structure/B182904.png)

![2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]quinoxaline](/img/structure/B182909.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B182914.png)